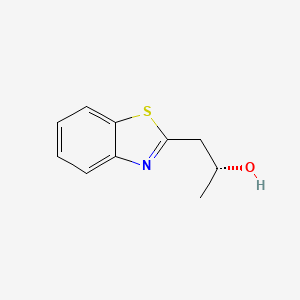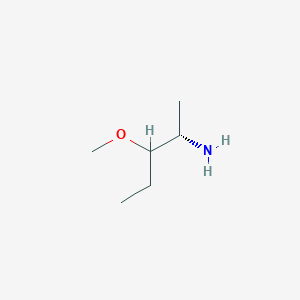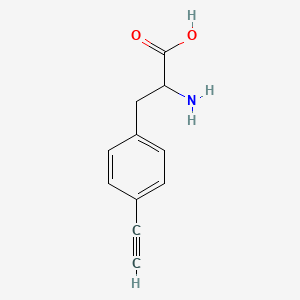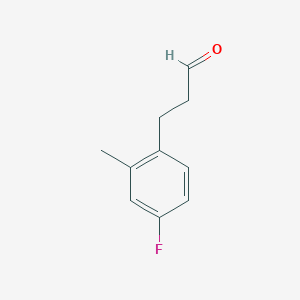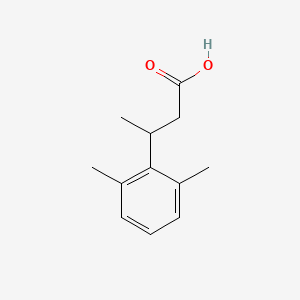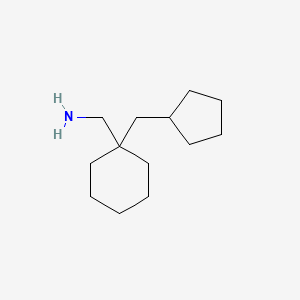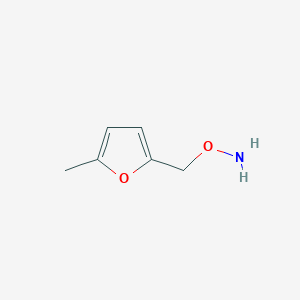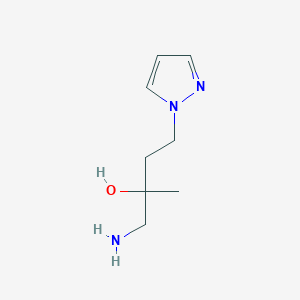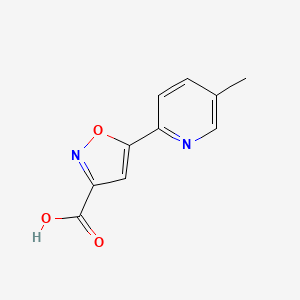
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available . For example, the reaction of α,β-acetylenic oximes with AuCl3 under moderate conditions can yield substituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and eco-friendly methods. Microwave-assisted synthesis and catalyst-free reactions are gaining popularity due to their efficiency and reduced environmental impact . For instance, the use of microwave irradiation in dry DMF at 120°C for 1 hour has been reported to produce high yields of isoxazole compounds .
化学反応の分析
Types of Reactions
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the pyridyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
科学的研究の応用
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways depend on the specific structure and functional groups of the compound .
類似化合物との比較
Similar Compounds
5-Methylisoxazole-3-carboxylic Acid: A similar compound with a methyl group at the 5-position of the isoxazole ring.
3-(Benzyloxy)isoxazole-5-carboxylic Acid: Another derivative with a benzyloxy group at the 3-position.
Uniqueness
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of both a pyridyl and an isoxazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
InChIキー |
XXAHNJQSOKNGNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



